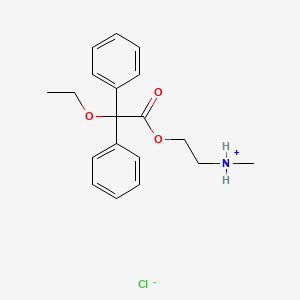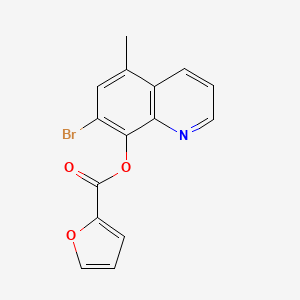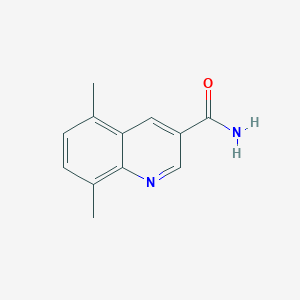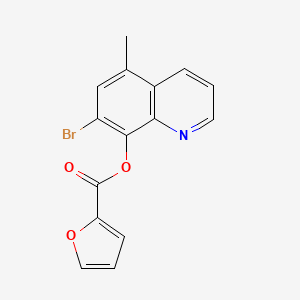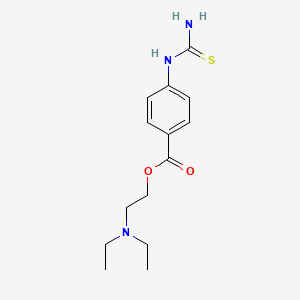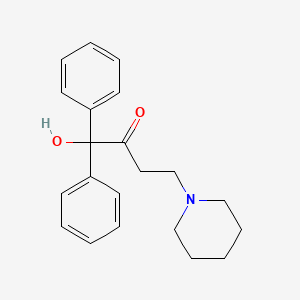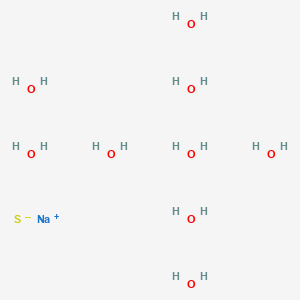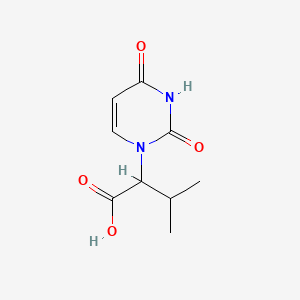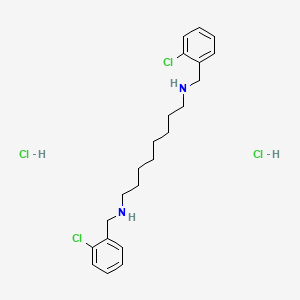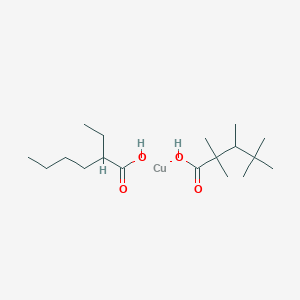
(tert-Decanoato-O)(2-ethylhexanoato-O)copper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(tert-Decanoato-O)(2-ethylhexanoato-O)copper is a coordination compound that features copper as the central metal atom coordinated with two different organic ligands: tert-decanoate and 2-ethylhexanoate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Decanoato-O)(2-ethylhexanoato-O)copper typically involves the reaction of copper salts with the corresponding carboxylic acids. One common method is to react copper(II) acetate with tert-decanoic acid and 2-ethylhexanoic acid in an organic solvent under reflux conditions. The reaction can be represented as follows:
Cu(OAc)2+tert-decanoic acid+2-ethylhexanoic acid→this compound+acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where copper salts and carboxylic acids are mixed in a reactor under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
(tert-Decanoato-O)(2-ethylhexanoato-O)copper can undergo various types of chemical reactions, including:
Oxidation: The copper center can be oxidized to higher oxidation states.
Reduction: The copper center can be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using other carboxylic acids or coordinating ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions will result in new copper complexes with different ligands.
Aplicaciones Científicas De Investigación
(tert-Decanoato-O)(2-ethylhexanoato-O)copper has several scientific research applications, including:
Catalysis: It can be used as a catalyst in organic reactions such as cross-coupling and oxidation reactions.
Materials Science: It is used in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and nanoparticles.
Biology and Medicine: Research is being conducted on its potential use in antimicrobial agents and as a therapeutic agent in certain diseases.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and coatings.
Mecanismo De Acción
The mechanism by which (tert-Decanoato-O)(2-ethylhexanoato-O)copper exerts its effects depends on the specific application. In catalysis, the copper center can facilitate electron transfer and activate substrates for chemical reactions. In biological systems, the copper center can interact with biomolecules, potentially disrupting cellular processes or generating reactive oxygen species.
Comparación Con Compuestos Similares
Similar Compounds
- Copper(II) acetate
- Copper(II) chloride
- Copper(II) sulfate
Comparison
(tert-Decanoato-O)(2-ethylhexanoato-O)copper is unique due to its mixed-ligand coordination, which can provide distinct chemical properties compared to simpler copper salts like copper(II) acetate or copper(II) chloride. The presence of both tert-decanoate and 2-ethylhexanoate ligands can influence the compound’s solubility, reactivity, and stability, making it suitable for specific applications where other copper compounds may not be as effective.
Propiedades
Número CAS |
100231-69-4 |
|---|---|
Fórmula molecular |
C18H36CuO4 |
Peso molecular |
380.0 g/mol |
Nombre IUPAC |
copper;2-ethylhexanoic acid;2,2,3,4,4-pentamethylpentanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.Cu/c1-7(9(2,3)4)10(5,6)8(11)12;1-3-5-6-7(4-2)8(9)10;/h7H,1-6H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10); |
Clave InChI |
REDQJIXTOVGARX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)O.CC(C(C)(C)C)C(C)(C)C(=O)O.[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


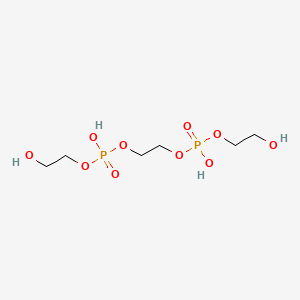

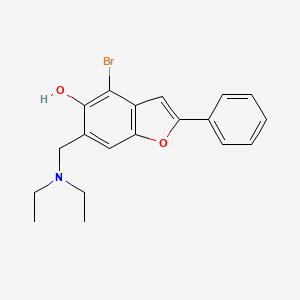
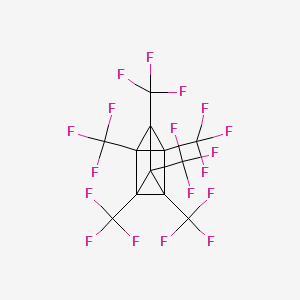
![[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate](/img/structure/B13745873.png)
